molecular formula C11H17NOS B159640 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione CAS No. 125880-13-9

1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione

Cat. No. B159640
M. Wt: 211.33 g/mol
InChI Key: IJRACFSIMASZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione, also known as DMBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied in various systems. This compound has been found to act as a reversible inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with various receptors, including nicotinic acetylcholine receptors and GABA-A receptors.

Biochemical And Physiological Effects

1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with nicotinic acetylcholine receptors and GABA-A receptors, leading to changes in neurotransmitter release and neuronal excitability.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione in lab experiments is its activity against various targets, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. One limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.

Future Directions

There are several future directions for research on 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione. One area of interest is its potential as a drug discovery tool. Further studies are needed to evaluate the activity of this compound against various targets and to optimize its pharmacological properties. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. Further studies are needed to evaluate the potential of this compound for imaging applications. Finally, further studies are needed to evaluate the potential toxicity of this compound and to develop methods for minimizing its toxicity in vivo.

Synthesis Methods

The synthesis of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been reported in the literature. One method involves the reaction of 2,2-dimethyl-3-butenoyl chloride with piperidine-2-thione in the presence of a base. Another method involves the reaction of 2,2-dimethyl-3-buten-1-ol with piperidine-2-thione in the presence of a dehydrating agent. Both methods have been found to yield the desired product in good yields.

Scientific Research Applications

1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential applications in scientific research. One area of interest is its potential as a drug discovery tool. This compound has been found to have activity against various targets, including enzymes and receptors, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential as a fluorescent probe for imaging applications.

properties

CAS RN

125880-13-9

Product Name

1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one

InChI

InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3

InChI Key

IJRACFSIMASZAG-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C(=O)N1CCCCC1=S

Canonical SMILES

CC(C)(C=C)C(=O)N1CCCCC1=S

synonyms

2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI)

Origin of Product

United States

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